Thiobencarb
Overview
Description
Mechanism of Action
Target of Action
Thiobencarb primarily targets the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants . VLCFAs play a crucial role in various biological processes, including membrane function and signaling .
Mode of Action
This compound interacts with its targets by inhibiting the activity of VLCFA elongase (VLCFAE), an enzyme responsible for the elongation of VLCFAs . The active forms of this compound that inhibit VLCFAE are its oxidized metabolites, such as sulfoxide and sulfone .
Biochemical Pathways
Upon this compound treatment, the biosynthesis of VLCFAs such as C20:0, C20:1, C22:0, C24:0, C24:1, and C26:0 fatty acids is decreased . Conversely, the production of long-chain fatty acids and medium-chain fatty acids, which are precursors of VLCFAs, is increased .
Pharmacokinetics
It is known that this compound itself slightly inhibits vlcfae, while its oxidized metabolites, sulfoxide and sulfone, potently inhibit vlcfae .
Result of Action
The inhibition of VLCFAE by this compound leads to a decrease in the biosynthesis of VLCFAs and an increase in the production of their precursors . This disruption in fatty acid biosynthesis can affect various biological processes in plants, leading to their eventual death .
Biochemical Analysis
Biochemical Properties
Thiobencarb interacts with several enzymes and proteins. In a study, three bacterial strains (Dechloromonas sp. Th1, Thauera sp. Th2, and Azoarcus sp. Th3) were analyzed for this compound degradation under anaerobic conditions . Dechloromonas sp. Th1 dechlorinated the herbicide to benzyl mercaptan, which was then degraded by Thauera sp. Th2 and Azoarcus sp. Th3 .
Cellular Effects
This compound is highly toxic to invertebrates and moderately toxic to fish . It inhibits growth and reduces microbial diversity . Moreover, the metabolites of this compound biodegradation are even more toxic than the parent compound .
Molecular Mechanism
This compound is oxidized and cleaved at the C—S bond, generating diethylcarbamothioic S -acid and 4-chlorobenzaldehyde (4CDA) . 4CDA is then oxidized to 4-chlorobenzoic acid (4CBA) and hydrolytically dechlorinated to 4-hydroxybenzoic acid (4HBA) .
Temporal Effects in Laboratory Settings
The degradation and growth rates of this compound at 50 µM in the MM medium with glucose by all isolated bacteria were compared . The utilization in the exponential phase of the mixed bacteria was consistent with the Michaelis–Menten model, with a maximum degradation rate of 1.56 ± 0.16 µM day −1 .
Metabolic Pathways
This compound is involved in several metabolic pathways. In aerobic soil, this compound degradation is initiated through three mechanisms: N-deethylation to produce deethylated this compound, followed by further N-deethylation to generate 4-cholorobenzyl thiocarbamate; sulfoxidation to produce this compound sulfoxide; and hydroxylation of the benzene ring to generate hydroxyl-thiobencarb .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiobencarb is synthesized through the reaction of 4-chlorobenzyl chloride with diethylamine, followed by the addition of carbon disulfide. The reaction conditions typically involve:
Temperature: Moderate temperatures around 50-60°C.
Solvent: Organic solvents such as toluene or xylene.
Catalyst: Basic catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process involves:
Raw Materials: 4-chlorobenzyl chloride, diethylamine, and carbon disulfide.
Reaction Control: Automated systems to control temperature, pressure, and reactant flow rates.
Purification: The crude product is purified through distillation and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Thiobencarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound sulfoxide and this compound sulfone.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form carbon disulfide and diethylamine.
Dechlorination: Under anaerobic conditions, this compound can be dechlorinated to benzyl mercaptan.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis reaction.
Dechlorination: Anaerobic conditions with specific bacterial strains like Dechloromonas sp.
Major Products Formed:
Oxidation: this compound sulfoxide and this compound sulfone.
Hydrolysis: Carbon disulfide and diethylamine.
Dechlorination: Benzyl mercaptan, 4-chlorobenzyl alcohol, 4-chlorobenzoic acid, and benzoic acid.
Scientific Research Applications
Thiobencarb has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study the degradation mechanisms of thiocarbamate herbicides.
Biology: Investigated for its effects on microbial diversity and growth inhibition in soil ecosystems.
Medicine: Studied for its potential neurotoxic effects due to its acetylcholinesterase inhibitory activity.
Industry: Widely used in agriculture for weed control in rice fields, contributing to increased crop yields.
Comparison with Similar Compounds
Thiobencarb belongs to the class of thiocarbamate herbicides, which includes other compounds such as:
- Molinate
- Butylate
- EPTC (S-ethyl dipropylthiocarbamate)
- Pebulate
Comparison:
- Molinate: Similar to this compound, molinate is used for weed control in rice fields but has a different mode of action, primarily inhibiting acetyl-CoA carboxylase.
- Butylate: Used in corn and soybean fields, butylate inhibits lipid biosynthesis like this compound but is less selective.
- EPTC: Commonly used in various crops, EPTC also inhibits VLCFA biosynthesis but has a broader spectrum of activity.
- Pebulate: Similar to this compound in its mode of action, pebulates are used in crops like potatoes and tomatoes.
This compound is unique in its high selectivity for rice plants and its effectiveness in controlling specific weed species .
Properties
IUPAC Name |
S-[(4-chlorophenyl)methyl] N,N-diethylcarbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTQREMOGMZHJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)SCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
Record name | THIOBENCARB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18233 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024337 | |
Record name | Thiobencarb | |
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Molecular Weight |
257.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiobencarb is a pale yellow to brownish yellow liquid. Non corrosive. Used as an herbicide., Pale yellow to brownish-yellow liquid; mp = 3.3 deg C; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | THIOBENCARB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18233 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thiobencarb | |
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Boiling Point |
BP: 126-129 °C at 0.008 mm Hg | |
Record name | THIOBENCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 28.0 mg/L at 25 °C, In water, 30.0 mg/L at 22 °C, In acetone, methanol, n-hexane, toluene, dichloromethane and ethyl acetate >500 g/L | |
Record name | THIOBENCARB | |
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Density |
1.67 at 20 °C | |
Record name | THIOBENCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |
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Vapor Pressure |
0.000022 [mmHg], 1.8X10-5 mm Hg at 23 °C | |
Record name | Thiobencarb | |
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Color/Form |
Clear, colorless liquid, Pale yellow liquid | |
CAS No. |
28249-77-6 | |
Record name | THIOBENCARB | |
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URL | https://cameochemicals.noaa.gov/chemical/18233 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thiobencarb | |
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Record name | Thiobencarb [ANSI:BSI:ISO] | |
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Record name | Thiobencarb | |
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Record name | S-4-chlorobenzyl diethylthiocarbamate | |
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Record name | THIOBENCARB | |
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Record name | THIOBENCARB | |
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Melting Point |
3.3 °C | |
Record name | THIOBENCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does thiobencarb affect plant growth?
A1: this compound primarily inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) []. VLCFAs are essential components of plant cell membranes and waxes, playing a crucial role in plant growth and development.
Q2: What are the active forms of this compound in plants?
A2: While this compound itself shows slight inhibitory activity on VLCFA elongase (VLCFAE), its oxidized metabolites, this compound sulfoxide and this compound sulfone, are the primary active forms responsible for inhibiting VLCFAE and disrupting VLCFA biosynthesis [].
Q3: Does this compound affect nitrogen metabolism in plants?
A3: Research indicates that this compound treatment significantly lowers nitrite reductase activity in susceptible plants like barnyardgrass. This disruption in nitrogen metabolism leads to nitrite accumulation, contributing to the herbicide's phytotoxicity [].
Q4: How stable is this compound in different environments?
A4: this compound exhibits varying stability depending on environmental factors. Under anaerobic conditions in soil, this compound degrades slowly []. In contrast, in tap water treated with chlorine, this compound degrades rapidly via S-oxygenation, forming this compound sulfoxide as the primary byproduct [].
Q5: Does organic carbon content influence this compound degradation in soil?
A5: Yes, research suggests a positive correlation between organic carbon content and this compound degradation rate in soils susceptible to delayed phytotoxicity syndrome (DPS) [].
Q6: Does the method of irrigation affect this compound's impact on lettuce?
A6: this compound, when applied with overhead irrigation, tends to reduce lettuce vigor and dry weight more significantly compared to subsurface irrigation on sandy soils []. This suggests an influence of irrigation method on the herbicide's mobility and bioavailability.
Q7: How is this compound's toxicity evaluated in laboratory settings?
A7: Researchers commonly use acute toxicity tests on various organisms to assess the lethal effects of this compound. Studies on amphibian larvae [] and fish species like Nile tilapia [, , , ] have employed LC50 (median lethal concentration) values to determine the concentration at which 50% mortality occurs. These tests help understand the potential risks of this compound exposure to aquatic life.
Q8: What biological and physiological changes does this compound induce in fish?
A8: Studies on Nile tilapia exposed to this compound have shown significant alterations in various parameters:
- Reduced: liver and muscle glycogen, total protein, total lipids []
- Increased: muscle ash, water content, glucose, cholesterol, creatinine, uric acid, and lactate dehydrogenase (LDH) []
- Fluctuating: aspartate aminotransferase (AST) and alanine aminotransferase (ALT) []
- Histopathological changes: Observed in gills, kidneys, spleen, and liver []
Q9: What are the known toxic effects of this compound on fish?
A9: Research indicates that this compound exposure can lead to:
- Acute toxicity: Causing mortality in fish species like Nile tilapia [, ] at specific concentrations.
- Histopathological alterations: Damaging vital organs like gills, kidneys, spleen, and liver [, , ] in exposed fish.
- Biochemical disturbances: Disrupting metabolic processes and enzyme activities in fish [, , ].
Q10: What are the potential reproductive effects of this compound on fish?
A10: Studies on African catfish (Clarias gariepinus) exposed to sublethal this compound concentrations have shown:
- Reduced fecundity: Indicating impaired reproductive capacity [, ].
- Ovarian histopathology: Atretic vitellogenic oocytes and follicular cell proliferation [, ] suggest compromised egg development and quality.
Q11: Can microorganisms degrade this compound?
A11: Yes, microbial degradation plays a crucial role in this compound dissipation in the environment []. Several bacterial species have demonstrated the ability to degrade this compound under both aerobic and anaerobic conditions.
Q12: What is the role of bacterial synergy in this compound degradation?
A12: Research highlights the importance of synergistic interactions between different bacterial species for complete this compound degradation []. For example, Dechloromonas sp. can dechlorinate this compound, while other species like Thauera sp. and Azoarcus sp. effectively degrade the resulting metabolites [].
Q13: Can immobilized bacteria enhance this compound degradation?
A13: Yes, studies using immobilized bacteria in bioreactors have shown enhanced this compound degradation compared to free-living bacteria [, ]. This approach holds promise for bioremediation of this compound-contaminated environments.
Q14: What are the primary routes of this compound dissipation in the environment?
A14: Microbial degradation is a key mechanism for this compound dissipation in soil and water [, ]. Other factors influencing its fate include photodegradation, adsorption to soil particles, and uptake by plants [, , ].
Q15: How does this compound impact aquatic organisms?
A15: this compound exposure poses risks to aquatic organisms, including:
- Toxicity: Lethal and sublethal effects observed in fish and amphibians [, , , , ].
- Bioaccumulation: Potential for this compound to accumulate in the food chain, posing risks to higher trophic levels [].
Q16: Does this compound undergo photodegradation?
A16: Yes, research demonstrates that this compound undergoes photodegradation, especially when present in rice field surface microlayers []. This process can lead to the formation of various photoproducts, influencing its overall environmental persistence and toxicity.
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